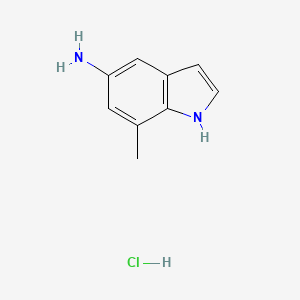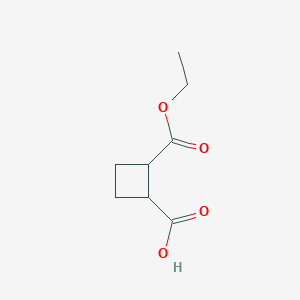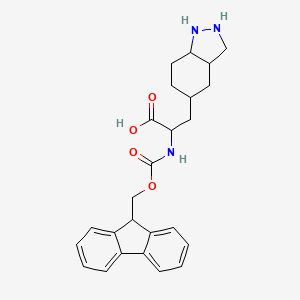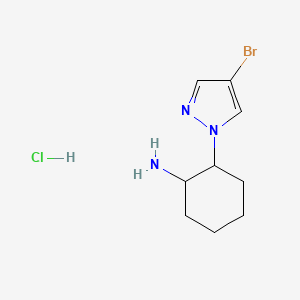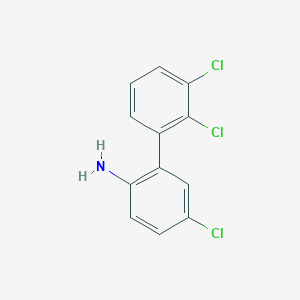
4-Chloro-2-(2,3-dichlorophenyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-(2,3-dichlorophenyl)aniline is an aromatic amine compound characterized by the presence of chlorine atoms on both the aniline and phenyl rings. This compound is part of the dichloroaniline family, which consists of aniline derivatives substituted with two chlorine atoms. These compounds are typically colorless but may appear colored due to impurities .
准备方法
The synthesis of 4-Chloro-2-(2,3-dichlorophenyl)aniline can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds. This reaction employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the catalytic reduction of nitro compounds in the presence of hydrogen and a platinum on carbon catalyst .
化学反应分析
4-Chloro-2-(2,3-dichlorophenyl)aniline undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation can reduce the compound to its corresponding amine.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents .
科学研究应用
4-Chloro-2-(2,3-dichlorophenyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound can be employed in studies involving enzyme inhibition and protein binding.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of herbicides and other agrochemicals.
作用机制
The mechanism of action of 4-Chloro-2-(2,3-dichlorophenyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
相似化合物的比较
4-Chloro-2-(2,3-dichlorophenyl)aniline can be compared with other dichloroaniline derivatives, such as:
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
These compounds share similar structural features but differ in the positions of the chlorine atoms on the aniline ring. The unique positioning of chlorine atoms in this compound contributes to its distinct chemical and physical properties .
属性
分子式 |
C12H8Cl3N |
|---|---|
分子量 |
272.6 g/mol |
IUPAC 名称 |
4-chloro-2-(2,3-dichlorophenyl)aniline |
InChI |
InChI=1S/C12H8Cl3N/c13-7-4-5-11(16)9(6-7)8-2-1-3-10(14)12(8)15/h1-6H,16H2 |
InChI 键 |
JDSOXBOZCODIED-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(C=CC(=C2)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


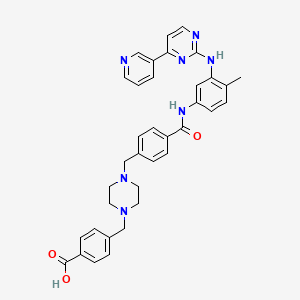


![(10,19-Diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl) acetate](/img/structure/B12314193.png)
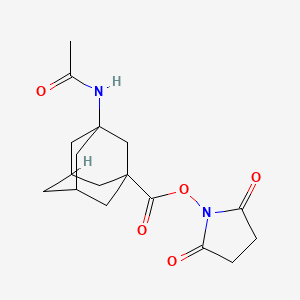
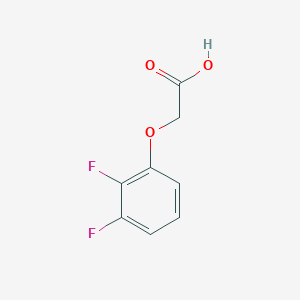



![tert-butyl N-[1-(N'-hydroxycarbamimidoyl)cyclopropyl]carbamate](/img/structure/B12314215.png)
